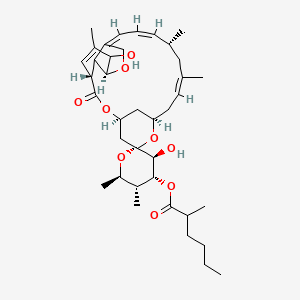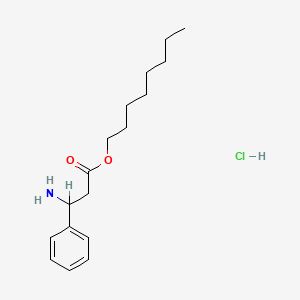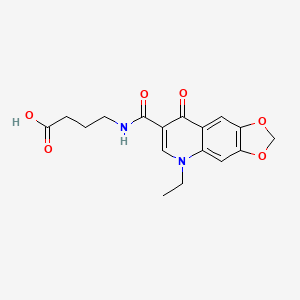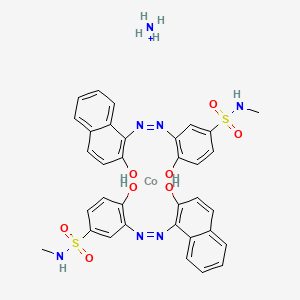
Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-methylbenzenesulfonamidato(2-)]cobaltate(1-) is a complex organic cobalt compound. This compound is known for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-methylbenzenesulfonamidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The process often requires precise pH control and the presence of ammonium ions to stabilize the complex .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously monitored to ensure consistency and purity. The use of high-purity starting materials and advanced purification techniques is crucial to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-methylbenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to changes in its color and chemical properties.
Reduction: Reduction reactions can alter the oxidation state of the cobalt center, affecting the overall stability of the compound.
Substitution: The compound can participate in substitution reactions where ligands around the cobalt center are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different cobalt oxides, while substitution reactions can yield a variety of cobalt-ligand complexes .
Scientific Research Applications
Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-methylbenzenesulfonamidato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems and as an imaging agent.
Industry: Employed in the manufacturing of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism by which Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-methylbenzenesulfonamidato(2-)]cobaltate(1-) exerts its effects involves the interaction of the cobalt center with various molecular targets. The cobalt ion can coordinate with different ligands, facilitating electron transfer and catalytic processes. The pathways involved often include redox reactions and ligand exchange mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonamidato(2-)]cobaltate(1-)
- Sodium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonamidato(2-)]cobaltate(1-)
- Potassium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulfonamidato(2-)]cobaltate(1-)
Uniqueness
What sets Ammonium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-N-methylbenzenesulfonamidato(2-)]cobaltate(1-) apart from similar compounds is its specific ligand structure, which imparts unique electronic and steric properties. This makes it particularly effective in certain catalytic and industrial applications where other similar compounds may not perform as well .
Properties
CAS No. |
83847-06-7 |
|---|---|
Molecular Formula |
C34H34CoN7O8S2+ |
Molecular Weight |
791.7 g/mol |
IUPAC Name |
azanium;cobalt;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/2C17H15N3O4S.Co.H3N/c2*1-18-25(23,24)12-7-9-15(21)14(10-12)19-20-17-13-5-3-2-4-11(13)6-8-16(17)22;;/h2*2-10,18,21-22H,1H3;;1H3/p+1 |
InChI Key |
DBRFVSBUVUUPKE-UHFFFAOYSA-O |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.[NH4+].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



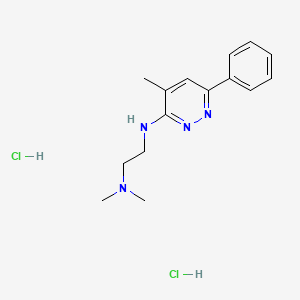
![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
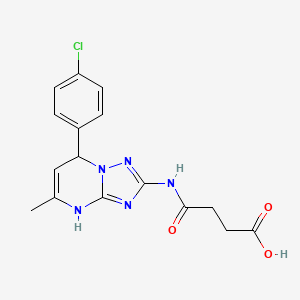
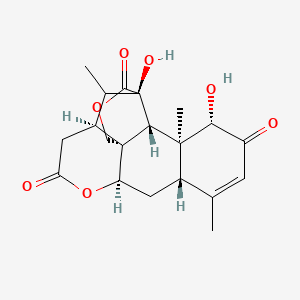
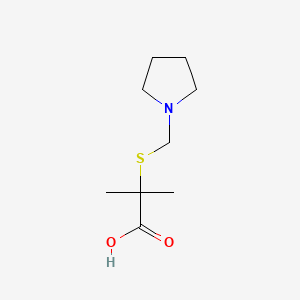

![9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)-](/img/structure/B12761453.png)
![4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride](/img/structure/B12761460.png)
